molecular formula C21H18N2O3S B2631909 (E)-3,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 441290-86-4

(E)-3,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2631909
CAS No.: 441290-86-4
M. Wt: 378.45
InChI Key: LFYRMWYUODAROL-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-3,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide” is a chemical compound with the molecular formula C21H18N2O3S. It is related to the class of compounds known as benzothiazoles, which are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis Techniques : Research has focused on developing efficient synthesis methods for similar compounds. For instance, Kalogirou et al. (2021) reported on cyclization techniques to create benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones, a related compound, demonstrating advanced synthesis methods (Kalogirou, Kourtellaris, & Koutentis, 2021).
  • Microwave Promoted Synthesis : Saeed (2009) explored microwave irradiation as a cleaner, more efficient method for synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which are structurally similar to the compound (Saeed, 2009).

Biological Activities

  • Antimicrobial Properties : Chawla (2016) found that certain thiazole derivatives, which share structural similarities with the compound , exhibited antimicrobial activity against various bacterial and fungal species (Chawla, 2016).
  • Anticancer Potential : The work of Tiwari et al. (2017) showed that compounds with a thiadiazole scaffold and benzamide groups, similar to (E)-3,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide, exhibited promising anticancer activity against various human cancer cell lines (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Antioxidant and Antibacterial Activities

  • Antioxidant and Antibacterial Properties : Yakan et al. (2020) synthesized novel benzamide compounds, including those with dimethoxy substituents, and found them to possess antioxidant and antibacterial activities (Yakan, Cakmak, Kutuk, Yenigun, & Ozen, 2020).

Properties

IUPAC Name

3,4-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-23-16-10-8-13-6-4-5-7-15(13)19(16)27-21(23)22-20(24)14-9-11-17(25-2)18(12-14)26-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYRMWYUODAROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.